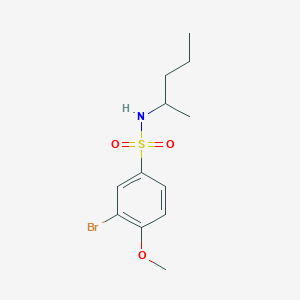
N-(4-acetylphenyl)-2-isonicotinoylhydrazinecarboxamide
説明
N-(4-acetylphenyl)-2-isonicotinoylhydrazinecarboxamide, also known as INH, is a hydrazine derivative that has been widely used in scientific research. It is a potent inhibitor of the enzyme enoyl-acyl carrier protein reductase, which is essential for the survival of many bacterial species. INH has been extensively studied for its potential as an antibacterial agent, and has also been investigated for its potential therapeutic applications in cancer and other diseases.
作用機序
N-(4-acetylphenyl)-2-isonicotinoylhydrazinecarboxamide works by inhibiting the enzyme enoyl-acyl carrier protein reductase, which is involved in the biosynthesis of mycolic acids, a key component of the bacterial cell wall. N-(4-acetylphenyl)-2-isonicotinoylhydrazinecarboxamide binds to the active site of the enzyme, preventing it from carrying out its catalytic function. This leads to disruption of the cell wall and ultimately bacterial death.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2-isonicotinoylhydrazinecarboxamide has been shown to have a number of biochemical and physiological effects, including inhibition of mycolic acid synthesis, disruption of bacterial cell wall integrity, and induction of apoptosis in cancer cells. N-(4-acetylphenyl)-2-isonicotinoylhydrazinecarboxamide has also been shown to have anti-inflammatory and immunomodulatory effects, and may have potential applications in the treatment of autoimmune diseases and other inflammatory conditions.
実験室実験の利点と制限
N-(4-acetylphenyl)-2-isonicotinoylhydrazinecarboxamide has a number of advantages for use in lab experiments, including its potent antibacterial properties, its ability to inhibit the growth of cancer cells, and its anti-inflammatory and immunomodulatory effects. However, there are also some limitations to its use, including the potential for toxicity at high doses, and the need for careful handling due to its hydrazine moiety.
将来の方向性
There are a number of future directions for research on N-(4-acetylphenyl)-2-isonicotinoylhydrazinecarboxamide, including:
1. Investigation of its potential as an antibacterial agent against emerging drug-resistant bacterial strains.
2. Further studies on its mechanism of action, including the identification of novel targets for inhibition.
3. Investigation of its potential as a therapeutic agent in cancer and other diseases.
4. Development of novel synthetic methods for the production of N-(4-acetylphenyl)-2-isonicotinoylhydrazinecarboxamide and related compounds.
5. Investigation of its potential as an anti-inflammatory and immunomodulatory agent in the treatment of autoimmune diseases and other inflammatory conditions.
6. Development of novel drug delivery systems for N-(4-acetylphenyl)-2-isonicotinoylhydrazinecarboxamide and related compounds, to improve their efficacy and reduce potential toxicity.
In conclusion, N-(4-acetylphenyl)-2-isonicotinoylhydrazinecarboxamide is a hydrazine derivative that has been extensively studied for its antibacterial properties and potential therapeutic applications in cancer and other diseases. It works by inhibiting the enzyme enoyl-acyl carrier protein reductase, and has a number of biochemical and physiological effects. While there are some limitations to its use, there are also a number of future directions for research on N-(4-acetylphenyl)-2-isonicotinoylhydrazinecarboxamide, including investigation of its potential as an antibacterial agent against drug-resistant strains, and its potential as an anti-inflammatory and immunomodulatory agent in the treatment of autoimmune diseases and other inflammatory conditions.
科学的研究の応用
N-(4-acetylphenyl)-2-isonicotinoylhydrazinecarboxamide has been extensively studied for its antibacterial properties, and has been shown to be effective against a wide range of bacterial species, including Mycobacterium tuberculosis, the causative agent of tuberculosis. N-(4-acetylphenyl)-2-isonicotinoylhydrazinecarboxamide works by inhibiting the enzyme enoyl-acyl carrier protein reductase, which is involved in the biosynthesis of mycolic acids, a key component of the bacterial cell wall. This leads to disruption of the cell wall and ultimately bacterial death.
In addition to its antibacterial properties, N-(4-acetylphenyl)-2-isonicotinoylhydrazinecarboxamide has also been investigated for its potential therapeutic applications in cancer and other diseases. Studies have shown that N-(4-acetylphenyl)-2-isonicotinoylhydrazinecarboxamide can inhibit the growth of cancer cells in vitro, and can also enhance the efficacy of chemotherapy drugs in vivo. N-(4-acetylphenyl)-2-isonicotinoylhydrazinecarboxamide has also been shown to have anti-inflammatory and immunomodulatory effects, and may have potential applications in the treatment of autoimmune diseases and other inflammatory conditions.
特性
IUPAC Name |
1-(4-acetylphenyl)-3-(pyridine-4-carbonylamino)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c1-10(20)11-2-4-13(5-3-11)17-15(22)19-18-14(21)12-6-8-16-9-7-12/h2-9H,1H3,(H,18,21)(H2,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBLYEPGQBDZRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-benzyl-1-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)piperidine](/img/structure/B4119806.png)
![N-[4-(aminosulfonyl)phenyl]-2-(4-tert-butylbenzoyl)hydrazinecarbothioamide](/img/structure/B4119810.png)

![methyl 2-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4119816.png)
![N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenyl-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4119821.png)
![N-[4-(dimethylamino)phenyl]-2-(3-oxo-2-piperazinyl)acetamide](/img/structure/B4119828.png)
![N-butyl-2-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4119833.png)


![1-(4-fluorophenyl)-4-[1-(1,2,5-thiadiazol-3-ylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B4119849.png)
![N-cyclopentyl-N'-[1-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B4119857.png)
![2-[2-(4-ethylphenoxy)propanoyl]-N-(3-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4119859.png)
![N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4119864.png)
![ethyl 2-{[(3-oxo-2-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4119897.png)